molecular formula C19H21NO2S B299559 N-cyclohexyl-9H-fluorene-2-sulfonamide

N-cyclohexyl-9H-fluorene-2-sulfonamide

Cat. No. B299559
M. Wt: 327.4 g/mol
InChI Key: IJXDAMHBVOLTPV-UHFFFAOYSA-N
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Description

N-cyclohexyl-9H-fluorene-2-sulfonamide (NCFS) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science. NCFS is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon.

Scientific Research Applications

N-cyclohexyl-9H-fluorene-2-sulfonamide has been explored for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, N-cyclohexyl-9H-fluorene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-cyclohexyl-9H-fluorene-2-sulfonamide has shown promising anticancer activity in vitro and in vivo, which is attributed to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. N-cyclohexyl-9H-fluorene-2-sulfonamide has also been studied for its potential applications in materials science, particularly in the synthesis of organic semiconductors for electronic devices. N-cyclohexyl-9H-fluorene-2-sulfonamide has been shown to exhibit good charge-transport properties, making it a promising candidate for use in organic electronic devices. In analytical chemistry, N-cyclohexyl-9H-fluorene-2-sulfonamide has been used as a fluorescent probe for the detection of metal ions and other analytes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-9H-fluorene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and carbonic anhydrase IX. N-cyclohexyl-9H-fluorene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-9H-fluorene-2-sulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-cyclohexyl-9H-fluorene-2-sulfonamide has also been shown to exhibit good charge-transport properties, making it a promising candidate for use in organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-9H-fluorene-2-sulfonamide in lab experiments is its relatively simple synthesis method, which can be optimized for high yield. N-cyclohexyl-9H-fluorene-2-sulfonamide also exhibits good solubility in organic solvents, making it easy to handle in lab experiments. However, one of the limitations of using N-cyclohexyl-9H-fluorene-2-sulfonamide is its relatively low stability under certain conditions, such as exposure to air and light. This can affect the reproducibility of lab experiments using N-cyclohexyl-9H-fluorene-2-sulfonamide.

Future Directions

There are several future directions for research on N-cyclohexyl-9H-fluorene-2-sulfonamide. One area of research is the development of new synthesis methods for N-cyclohexyl-9H-fluorene-2-sulfonamide that can improve its yield and stability. Another area of research is the exploration of N-cyclohexyl-9H-fluorene-2-sulfonamide as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of N-cyclohexyl-9H-fluorene-2-sulfonamide and its biochemical and physiological effects. In addition, N-cyclohexyl-9H-fluorene-2-sulfonamide could be further explored for its potential applications in materials science, particularly in the synthesis of organic semiconductors for electronic devices.

Synthesis Methods

N-cyclohexyl-9H-fluorene-2-sulfonamide can be synthesized through a two-step procedure. The first step involves the conversion of fluorene to fluorene-9-carboxylic acid, which is then converted to N-cyclohexyl-9H-fluorene-2-sulfonamide through a sulfonation reaction using cyclhexylamine and sulfur trioxide. The yield of N-cyclohexyl-9H-fluorene-2-sulfonamide synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-cyclohexyl-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C19H21NO2S/c21-23(22,20-16-7-2-1-3-8-16)17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16,20H,1-3,7-8,12H2

InChI Key

IJXDAMHBVOLTPV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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